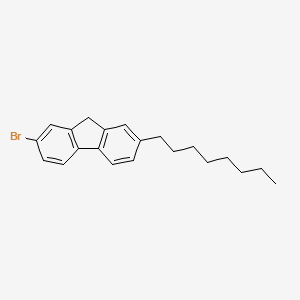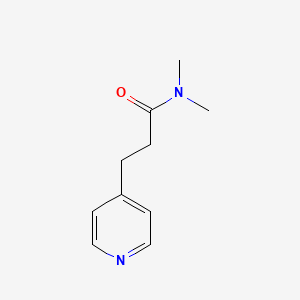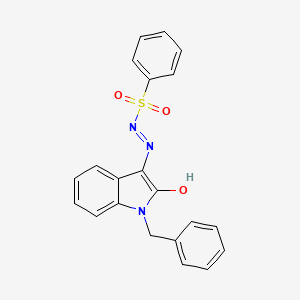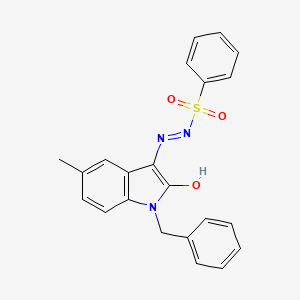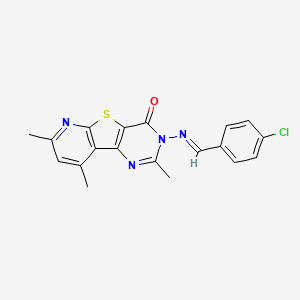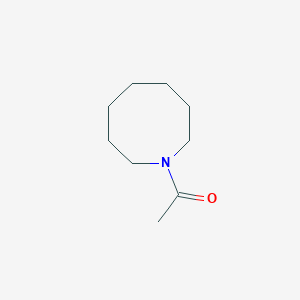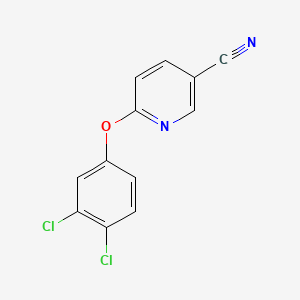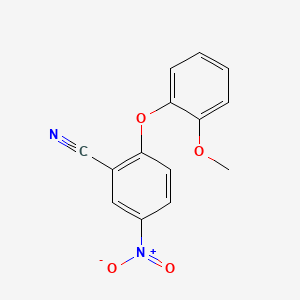
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Übersicht
Beschreibung
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the empirical formula C30H16Cl2 . It is used as a chemiluminescent fluorophore with high quantum efficiency . It is also used in lightsticks as a fluorophor producing ghostly green light .
Synthesis Analysis
A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis
The molecular structure of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene consists of an anthracene core with phenylethynyl groups attached at the 9 and 10 positions and chlorine atoms at the 1 and 8 positions . The vibrational Raman peaks at 1225, 1480 and 1560 cm −1 were attributed to the anthracene central outer breathing mode plus C–H bending, C–H bending plus anthracene ring C=C stretching, and C=C stretching along the z -axis plus C–H bending of the anthracene ring, respectively .Physical And Chemical Properties Analysis
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has a molecular weight of 447.35 and a melting point of 168-170 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 658.4±50.0 °C at 760 mmHg, and a flash point of 345.8±23.7 °C . It has no H bond acceptors or donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Fluorescent Materials and Chemiluminescence
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has been studied for its potential in fluorescent materials, particularly in relation to peroxyoxalate chemiluminescence. These studies explore the synthesis of phenylethynyl substituted aromatic compounds, including the methods for producing 9,10-bis(phenylethynyl)anthracene and its derivatives, and their applications as fluorescent materials (Hanhela & Paul, 1981).
Semiconducting Properties
Research on the semiconducting properties of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene derivatives has been conducted, focusing on their electronic and photophysical properties. This includes studying the effect of substitution positions on molecular energies, which influences the material's semiconducting behavior and its potential use in thin-film transistor devices (Hur et al., 2011).
Molecular Structure Analysis
In-depth molecular structure analysis of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has been conducted using methods like NMR spectroscopy. This research confirms the formation of certain derivatives of this compound and explores their reactivity and structural characteristics (Hirayama et al., 1988).
Building Blocks for Rigid Organic Frameworks
This compound is also explored as a building block for creating (semi-)rigid organic frameworks. Research in this area involves synthesizing linked derivatives of 1,8-dichloroanthracene using 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene and investigating their properties and potential applications in various fields (Lamm et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGNHJIWAYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348320 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
CAS RN |
51749-83-8 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



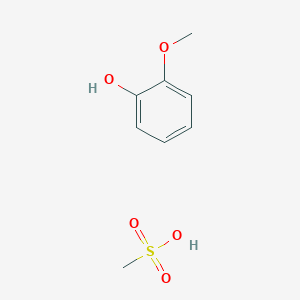
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
